molecular formula C11H8N6 B8736965 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine CAS No. 36646-14-7

2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine

Cat. No.: B8736965
CAS No.: 36646-14-7
M. Wt: 224.22 g/mol
InChI Key: DMINXODFXULDAT-UHFFFAOYSA-N
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Description

2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine is a heterocyclic compound that features a pyrazine ring fused with a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine typically involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . This reaction proceeds under controlled conditions to yield the desired triazole intermediate, which is then further reacted to form the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazine or triazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazine or triazole derivatives.

Scientific Research Applications

2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine involves its interaction with specific biological targets. The triazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit certain enzymes involved in inflammation and malaria . The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind to multiple sites makes it a versatile tool in drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine is unique due to its specific combination of pyrazine, triazole, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness.

Properties

CAS No.

36646-14-7

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyrazine

InChI

InChI=1S/C11H8N6/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h1-7H,(H,15,16,17)

InChI Key

DMINXODFXULDAT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)C3=NC=CN=C3

Origin of Product

United States

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